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Compound of Interest

Compound Name: Tetra(p-bromophenyl)porphyrin

Cat. No.: B1436476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

Tetra(p-bromophenyl)porphyrin (TBrPP), a key synthetic porphyrin derivative. The document

details its characteristic absorption, emission, and vibrational spectroscopic features, supported

by established experimental protocols. This information is crucial for its application in various

research and development fields, including photodynamic therapy, catalysis, and materials

science.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of Tetra(p-bromophenyl)porphyrin is characterized by a

highly intense Soret band (or B band) in the near-ultraviolet region and several weaker Q-

bands in the visible region. These absorptions arise from π-π* electronic transitions within the

porphyrin macrocycle. The precise positions of these bands are sensitive to the solvent

environment.

Table 1: UV-Vis Absorption Data for Tetra(p-bromophenyl)porphyrin in Chloroform (CHCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1436476?utm_src=pdf-interest
https://www.benchchem.com/product/b1436476?utm_src=pdf-body
https://www.benchchem.com/product/b1436476?utm_src=pdf-body
https://www.benchchem.com/product/b1436476?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Band Wavelength (λmax, nm)

Soret Band 420

Q-band IV 516

Q-band III 553

Q-band II 592

Q-band I 648

Fluorescence Spectroscopy
Tetra(p-bromophenyl)porphyrin is a fluorescent molecule, emitting light upon excitation at

appropriate wavelengths.[1] The fluorescence spectrum is typically characterized by two main

emission bands, corresponding to the Q(0,0) and Q(0,1) transitions.

Table 2: Fluorescence Properties of Tetra(p-bromophenyl)porphyrin

Parameter Value

Fluorescence Quantum Yield (Φf) 0.15

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information

about the molecular structure of Tetra(p-bromophenyl)porphyrin. The highly symmetric

nature of the molecule results in a relatively simple spectrum with distinct signals for the inner

N-H protons, the β-pyrrolic protons, and the protons of the p-bromophenyl substituents.

Table 3: ¹H NMR Chemical Shift Data for Tetra(p-bromophenyl)porphyrin in CDCl₃
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Proton Assignment Chemical Shift (δ, ppm)

N-H (pyrrole) -2.85

β-pyrrolic 8.84

Aromatic (phenyl) 8.06 (d, J = 8.1 Hz)

Aromatic (phenyl) 7.90 (d, J = 8.4 Hz)

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the molecular structure of Tetra(p-
bromophenyl)porphyrin. The spectrum displays characteristic absorption bands

corresponding to the stretching and bending vibrations of its functional groups.

Table 4: Key Infrared Absorption Peaks for Tetra(p-bromophenyl)porphyrin (KBr Pellet)
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Wavenumber (cm⁻¹) Vibrational Mode Assignment (Tentative)

3313 N-H stretch

1556 C=C aromatic stretch

1469 C=C aromatic stretch

1388 C-H bend

1345 Pyrrole ring vibration

1245 C-N stretch

1214 C-H in-plane bend

1179 C-H in-plane bend

1096 C-Br stretch

1066 Phenyl ring breathing

1009 Phenyl ring breathing

985 Pyrrole breathing

961 Pyrrole breathing

873 C-H out-of-plane bend

841 C-H out-of-plane bend

749 C-H out-of-plane bend

731 C-H out-of-plane bend

709 C-H out-of-plane bend

638 Macrocycle deformation

553 Macrocycle deformation

520 Macrocycle deformation

449 Macrocycle deformation
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Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima of Tetra(p-bromophenyl)porphyrin.

Materials:

Tetra(p-bromophenyl)porphyrin

Chloroform (CHCl₃), spectroscopic grade

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of TBrPP in chloroform of a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a dilute solution in the micromolar range (e.g., 1-10 µM)

using chloroform.

Fill a quartz cuvette with the dilute TBrPP solution.

Use a matching cuvette filled with chloroform as the blank/reference.

Record the absorption spectrum over a wavelength range of 350-800 nm.

Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and quantum yield of Tetra(p-
bromophenyl)porphyrin.

Materials:

Tetra(p-bromophenyl)porphyrin
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Chloroform (CHCl₃), spectroscopic grade

Fluorescence cuvettes

Fluorometer

Procedure:

Prepare a dilute solution of TBrPP in chloroform with an absorbance of approximately 0.1 at

the excitation wavelength in a 1 cm path length cuvette.

Select an appropriate excitation wavelength, typically one of the Q-band absorption maxima

(e.g., 516 nm).

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 600-800

nm).

To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g.,

tetraphenylporphyrin in toluene) is measured under identical experimental conditions. The

quantum yield of the sample is calculated relative to the standard.

¹H NMR Spectroscopy
Objective: To obtain the proton NMR spectrum of Tetra(p-bromophenyl)porphyrin for

structural confirmation.

Materials:

Tetra(p-bromophenyl)porphyrin

Deuterated chloroform (CDCl₃)

NMR tubes

NMR spectrometer

Procedure:

Dissolve a few milligrams of TBrPP in approximately 0.5-0.7 mL of CDCl₃.
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Transfer the solution to an NMR tube.

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Process the spectrum (Fourier transform, phase correction, and baseline correction) and

integrate the signals.

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of Tetra(p-bromophenyl)porphyrin to identify its

characteristic vibrational modes.

Materials:

Tetra(p-bromophenyl)porphyrin

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Grind a small amount (1-2 mg) of TBrPP with approximately 100-200 mg of dry KBr in an

agate mortar and pestle until a fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or

semi-transparent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Identify the wavenumbers of the characteristic absorption bands.
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Caption: Experimental workflow for the spectroscopic analysis of TBrPP.
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Caption: Relationship between TBrPP structure and its spectroscopic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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